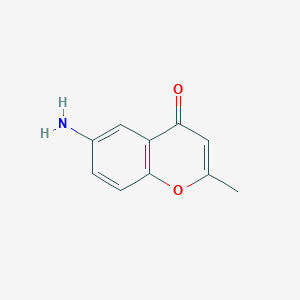
6-Amino-2-methyl-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“6-Amino-2-methyl-4H-chromen-4-one” is a chemical compound with the CAS Number: 75487-98-8 . It has a molecular weight of 175.19 and is a solid at room temperature .
Synthesis Analysis
The synthesis of chromen-4-one derivatives, such as “this compound”, has been a subject of interest in recent years . One method involves the use of a green catalyst, 3-nitrophenylboronic acid, for the preparation of 2-amino-4H-chromenes through a multi-component condensation of one-pot reaction with various phenol, malononitrile, and aromatic aldehydes in ethanol .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C10H9NO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,11H2,1H3 . This indicates that the compound has a chromen-4-one framework, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles .Chemical Reactions Analysis
The chroman-4-one framework acts as a major building block in a large class of medicinal compounds . It is involved in various chemical reactions, contributing to the broad variety of remarkable biological and pharmaceutical activities exhibited by synthetic compounds .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 175.19 and its exact mass is 161.047678466 . The compound has one hydrogen bond donor and three hydrogen bond acceptors .科学研究应用
4-Amino-2-methylchromone has been used in a variety of scientific research applications. It has been used to study the effects of oxidative stress on cells, as well as to investigate the effects of various environmental pollutants on human health. It has also been used in the study of the structure and function of proteins, as well as to investigate the effects of various drugs on the human body. Additionally, it has been used to study the effects of various hormones on the body, as well as to investigate the effects of various drugs on the nervous system.
作用机制
Target of Action
Chromen-4-one derivatives are known to exhibit a broad variety of remarkable biological and pharmaceutical activities .
Mode of Action
It is known that chromen-4-one derivatives can interact with various biological targets, leading to changes in cellular processes .
Result of Action
Chromen-4-one derivatives are known to have significant biological and pharmaceutical activities .
实验室实验的优点和局限性
One of the main advantages of using 4-amino-2-methylchromone in laboratory experiments is that it is a relatively small molecule, making it easy to handle and store. Additionally, it has been found to have a number of beneficial effects, making it a useful tool for a variety of research applications. However, it is important to note that the compound can be toxic if ingested, so it should be handled with care. Additionally, the compound can be unstable in certain conditions, so it should be stored in a cool, dark place.
未来方向
There are a number of potential future directions for 4-amino-2-methylchromone research. One potential area of research is to investigate the effects of the compound on the immune system. Additionally, further research could be conducted to investigate the effects of the compound on the nervous system, as well as to explore its potential applications in the treatment of various diseases. Additionally, research could be conducted to investigate the effects of the compound on the metabolism of various drugs, as well as to investigate its potential applications in the treatment of various types of cancer. Finally, further research could be conducted to investigate the effects of the compound on the development of new drugs, as well as to explore its potential applications in the treatment of various types of infections.
合成方法
4-Amino-2-methylchromone can be synthesized using various methods. One of the most common methods is the reaction of 2-methyl-2-nitro-1,3-dioxolane and 2-aminobenzaldehyde. This reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and yields the desired product in high yields. Other methods of synthesis include the reaction of 2-methyl-2-nitro-1,3-dioxolane with 2-amino-4-chlorobenzaldehyde, as well as the use of 2-methyl-2-nitro-1,3-dioxane and 4-hydroxybenzaldehyde.
安全和危害
The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
属性
IUPAC Name |
6-amino-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLBWSUCOKUEOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

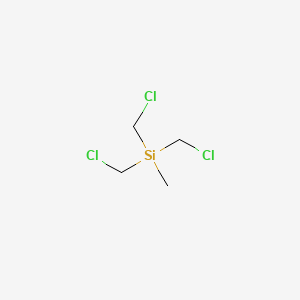
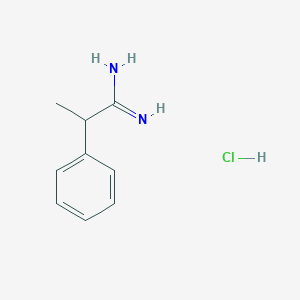
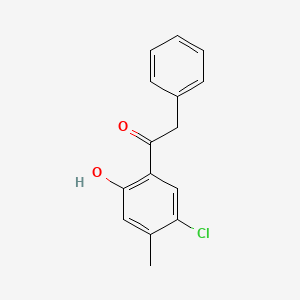
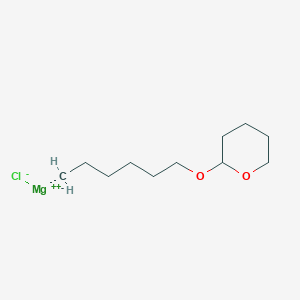
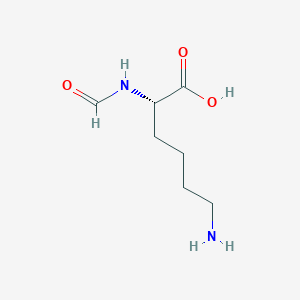
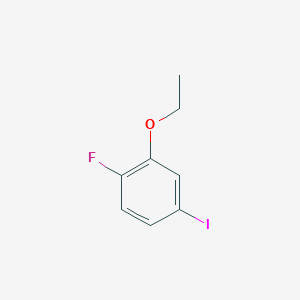
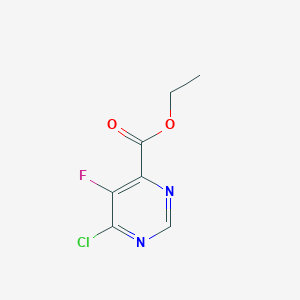
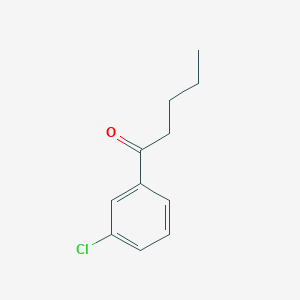
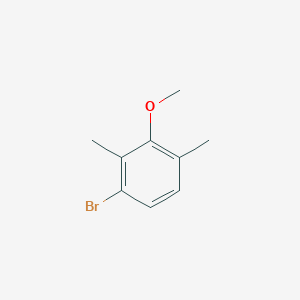
![4-Fluorobicyclo[2.2.2]octan-1-ol, 95%](/img/structure/B6307454.png)
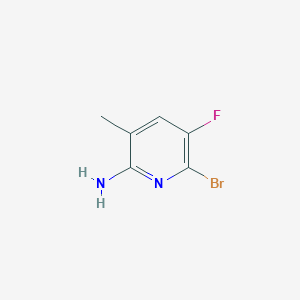
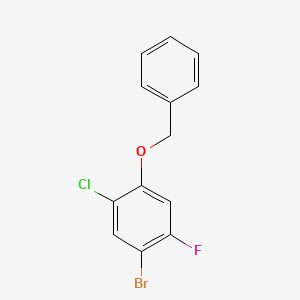
![2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine](/img/structure/B6307491.png)
![2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine](/img/structure/B6307499.png)